4-Bromo-6-(4-methoxybenzyl)pyrimidine

Descripción general

Descripción

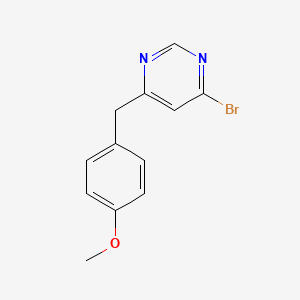

4-Bromo-6-(4-methoxybenzyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a bromine atom at the 4-position and a 4-methoxybenzyl group at the 6-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(4-methoxybenzyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyrimidine and 4-methoxybenzyl chloride.

Reaction Conditions: The reaction is usually carried out under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-6-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(4-methoxybenzyl)pyrimidine or 4-thio-6-(4-methoxybenzyl)pyrimidine.

Coupling Products: Various aryl or alkyl-substituted pyrimidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties. Research indicates that derivatives of pyrimidines exhibit various biological activities, including:

- Antimicrobial Activity : Pyrimidines have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation, indicating potential use in cancer therapy .

A notable example includes the synthesis of related pyrimidine compounds that showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.

Biological Activities

Research has highlighted the compound's interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : 4-Bromo-6-(4-methoxybenzyl)pyrimidine can inhibit enzymes or receptors, altering their function and potentially leading to therapeutic effects .

- Antitrypanosomal Activity : Related compounds have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, with some derivatives achieving low micromolar IC50 values .

Synthetic Methodologies

The compound serves as a valuable building block in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira cross-coupling .

- Electrophilic Alkylation : The compound can undergo electrophilic alkylation reactions to form new derivatives with enhanced properties .

Case Study 1: Anticancer Activity

A study on pyrimidine derivatives revealed that certain modifications led to increased antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound exhibited significant growth inhibition at low concentrations (IC50 values in the range of micromolar) against human cancer cell lines such as HCT-116 and SK-BR-3 .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | HCT-116 | 12.5 | High |

| B | SK-BR-3 | 15.0 | Moderate |

| C | NSCL | 8.0 | High |

Case Study 2: Antimicrobial Research

Research has focused on the synthesis of pyrimidines for their antimicrobial properties. A derivative of this compound was tested against several bacterial strains and exhibited promising results with significant inhibition zones compared to standard antibiotics .

Actividad Biológica

4-Bromo-6-(4-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and receptor ligand, influencing various cellular processes. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a methoxybenzyl group attached to a pyrimidine ring. This configuration allows for significant interactions with biological macromolecules, including enzymes and receptors.

The biological activity of this compound is primarily mediated through its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting cell signaling pathways. The bromo and methoxy groups enhance binding affinity through hydrogen bonding and π-π interactions with the active sites of these enzymes.

- Receptor Interaction : The compound may also act as a ligand for various receptors, modulating their activity and influencing downstream signaling events.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it showed significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 μM .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing potential against several bacterial strains.

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects in cellular models.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | |

| Antimicrobial | Various Bacterial Strains | N/A | |

| Antioxidant | Cellular Models | N/A |

| Mechanism Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases affecting signaling | |

| Receptor Binding | Modulates receptor activity | |

| Gene Expression | Alters transcription factor activity |

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Mechanistic Studies : Research indicated that the compound's inhibition of kinase activity led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis and reduced cell viability .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall therapeutic efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBEVNZZRAUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.